2-(2-Methyl-benzoimidazol-1-yl)-ethylamine solubility in organic solvents
2-(2-Methyl-benzoimidazol-1-yl)-ethylamine solubility in organic solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Methyl-benzoimidazol-1-yl)-ethylamine (CAS: 5805-76-5), a critical intermediate in the synthesis of antihistamines and coordination complexes.
Unlike simple solubility tables, this document explores the causality of solvent interactions—driven by the molecule's dual functionality (basic primary amine tail and lipophilic benzimidazole core). We define the optimal solvent systems for reaction, extraction, and crystallization, providing a self-validating framework for process optimization.
Chemical Profile & Physicochemical Basis
To predict solubility behavior, we must first deconstruct the molecule's competing polarity domains.
| Property | Data | Structural Implication |
| IUPAC Name | 1-(2-Aminoethyl)-2-methylbenzimidazole | Core: Planar, aromatic, lipophilic. |
| CAS Number | 5805-76-5 | Tail: Flexible, polar, H-bond donor/acceptor. |
| Molecular Weight | 175.23 g/mol | Moderate size; kinetics dominated by lattice energy. |
| Physical State | Low-melting Solid (MP: ~51°C) | Prone to "oiling out" in borderline solvents. |
| pKa (Predicted) | ~6.03 (Benzimidazole N3) | pH Switch: High water solubility at pH < 5. |
| LogP | ~1.4 (Estimated) | Lipophilic character dominates at neutral pH. |
The Solubility Mechanism
The molecule exhibits amphiphilic behavior :
-
The Benzimidazole Core: Drives solubility in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF) via
- interactions and dipole stabilization. -
The Ethylamine Chain: Provides hydrogen bonding capability, enhancing solubility in lower alcohols (Methanol, Ethanol).
-
The Lattice Energy: The relatively low melting point (51°C) indicates weak crystal lattice forces, suggesting high solubility in a broad range of organic solvents but a tendency to form supersaturated oils rather than crystals.
Solubility Landscape
The following data categorizes solvent compatibility based on dielectric constant (
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |
| Polar Protic | Methanol, Ethanol | High (>100 mg/mL) | Preferred. Primary choice for reactions and recrystallization (often with water antisolvent). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Extraction. Excellent for solubilizing the free base from aqueous phases. |
| Polar Aprotic | DMSO, DMF, DMAc | High | Stock Solutions. Used for biological assays or high-temp reactions. Difficult to remove. |
| Esters/Ethers | Ethyl Acetate, THF | Moderate | Work-up. Good for liquid-liquid extraction; solubility drops significantly at low temps. |
| Non-Polar | Toluene, Hexane, Heptane | Low (<1 mg/mL) | Antisolvent. Used to precipitate the product or wash away non-polar impurities. |
| Aqueous | Water (pH 7) | Low | Wash. The free base is poorly soluble. |
| Aqueous Acid | 0.1 M HCl / Acetic Acid | High | Dissolution. Forms the hydrochloride salt instantly. |
Thermodynamic Analysis & Modeling
For precise process control (e.g., crystallization design), solubility (
-
Enthalpy of Dissolution (
): Typically positive (endothermic) for benzimidazoles in alcohols. Solubility increases significantly with temperature. -
Entropy (
): The flexible ethylamine chain contributes to a favorable entropy of mixing, particularly in unstructured solvents like DCM.
Critical Insight: Due to the low melting point (51°C), the ideal solubility assumption often holds near room temperature. Deviations in non-polar solvents are driven by the high activity coefficient (
Experimental Protocols
These protocols are designed as self-validating systems . If the expected physical change (precipitation, phase split) does not occur, the protocol includes a diagnostic check.
Protocol A: Purification via pH-Swing Extraction
Best for isolating the compound from crude reaction mixtures.
-
Dissolution: Dissolve crude oil/solid in 10 volumes of 1M HCl .
-
Validation: Solution must be clear. Turbidity indicates non-basic impurities (starting materials). Filter if necessary.
-
-
Washing: Wash the acidic aqueous layer with 3 volumes of Ethyl Acetate (2x).
-
Mechanism: Removes non-basic organic byproducts. Discard organic layer.
-
-
Neutralization: Cool aqueous layer to 0-5°C. Slowly add 20% NaOH until pH > 10.
-
Observation: The product will oil out or precipitate as a white/off-white solid.
-
-
Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) (3x).
-
Isolation: Dry DCM over
, filter, and rotary evaporate.-
Result: Pure free base as a viscous oil or low-melting solid.
-
Protocol B: Recrystallization (Antisolvent Method)
Best for obtaining high-purity crystalline solid.
-
Solvent: Dissolve 1g of crude solid in the minimum amount of warm Ethanol (40°C) .
-
Antisolvent: Add Water dropwise with stirring until a faint turbidity persists.
-
Clarification: Add one drop of Ethanol to clear the solution.
-
Nucleation: Allow to cool slowly to Room Temperature, then 4°C.
-
Troubleshooting: If an oil forms ("oiling out"), re-heat and add a seed crystal, or use Acetone/Hexane as an alternative system.
-
Visualization of Workflows
Figure 1: Solubility & Purification Decision Matrix
This diagram illustrates the logical flow for selecting solvents based on the desired outcome (Reaction, Extraction, or Crystallization).
Caption: Decision matrix for solvent selection based on process goals. Note the critical warning regarding "oiling out" due to the compound's low melting point.
Figure 2: Molecular Interaction Map
Visualizing why specific solvents work based on the chemical structure.
Caption: Structural decomposition showing how the lipophilic core and polar tail dictate solvent compatibility.
References
-
PubChem Compound Summary. (2025). 1-(2-Aminoethyl)-2-methylbenzimidazole (CAS 5805-76-5). National Center for Biotechnology Information. [Link]
-
Podder, A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Org. Syn. (1943). Benzimidazole Synthesis (General Protocol). Organic Syntheses, Coll. Vol. 2, p.65. [Link]
